

Comparative analysis of Kif18A inhibitors in different solid tumors

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Kif18A Inhibitors: A Comparative Analysis in Solid Tumors

A new class of anti-mitotic agents, Kif18A inhibitors, are demonstrating significant promise in the preclinical and early clinical treatment of various solid tumors, particularly those characterized by chromosomal instability (CIN). This guide provides a comparative analysis of the performance of several leading Kif18A inhibitors, supported by available experimental data, to aid researchers, scientists, and drug development professionals in this rapidly evolving field.

Kinesin family member 18A (Kif18A) is a mitotic kinesin motor protein that plays a crucial role in regulating microtubule dynamics at the plus-ends of kinetochore microtubules. This function is essential for the proper alignment of chromosomes at the metaphase plate during mitosis. In many cancer cells, especially those with high levels of CIN, there is an increased reliance on Kif18A to ensure successful cell division. Inhibition of Kif18A disrupts this process, leading to mitotic arrest, activation of the spindle assembly checkpoint, and ultimately, apoptosis in cancer cells. This selective vulnerability of CIN-high tumors makes Kif18A an attractive therapeutic target.[1][2]

This guide summarizes the preclinical data for several Kif18A inhibitors, including their in vitro potency and in vivo efficacy in various solid tumor models.

In Vitro Performance of Kif18A Inhibitors







The following table summarizes the in vitro activity of various Kif18A inhibitors against different cancer cell lines. The data is primarily derived from biochemical assays measuring the inhibition of Kif18A's ATPase activity (IC50) and cell-based assays assessing the anti-proliferative effects (EC50).



Inhibitor	Assay Type	Target/Cell Line	IC50/EC50 (nM)	Solid Tumor Type
Sovilnesib (AMG-650)	MT-ATPase Assay	KIF18A	71	-
AM-1882	MT-ATPase Assay	KIF18A	230	-
Mitotic Image Assay (pH3+)	-	21	-	
Mitotic Image Assay (PCM foci)	-	15	-	
AM-9022	MT-ATPase Assay	KIF18A	47	-
Cell Growth Assay	BT-549, HCC- 1937, HCC- 1806, MDA-MB- 157, OVCAR-3	45 (mean)	Triple-Negative Breast Cancer, Ovarian Cancer	
ATX020	ATPase Assay	KIF18A	14	-
Anti-proliferative Assay	OVCAR-3	53	High-Grade Serous Ovarian Cancer	
Anti-proliferative Assay	OVCAR-8	540	High-Grade Serous Ovarian Cancer	
ATX-295	ATPase Assay	KIF18A	18	-
ISM9682A	ATPase Assay	KIF18A	Single-digit nM	-
Anti-proliferative Assay	HGSOC and TNBC cell lines	Single-digit nM	High-Grade Serous Ovarian Cancer, Triple- Negative Breast Cancer	





VLS-1272 ATPase Assay KIF19A 280 -

In Vivo Efficacy of Kif18A Inhibitors

The following table outlines the in vivo anti-tumor activity of Kif18A inhibitors in various solid tumor xenograft and patient-derived xenograft (PDX) models.

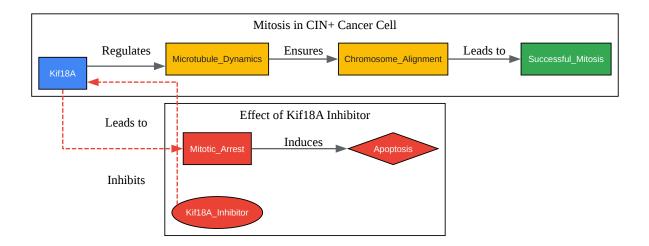


Inhibitor	Tumor Model	Dosing Regimen	Efficacy
Sovilnesib (AMG-650)	Ovarian and Breast Tumor Models	Not Specified	Robust anti-cancer activity with durable tumor regressions
AM-1882	OVCAR-8 CDX	50 or 100 mg/kg, i.p.	Tumor growth inhibition
AM-9022	OVCAR-3 CDX	30 mg/kg, p.o.	95% Tumor Regression (TR), with 6 of 10 mice tumor- free
JIMT-1 CDX	30 and 100 mg/kg, p.o.	16% and 94% TR, respectively	
CTG-0437 (TNBC PDX)	Not Specified	101% Tumor Growth Inhibition (TGI)	
CTG-0888 (TNBC PDX)	Not Specified	63% TGI	
ATX-295	OVCAR-3 Xenograft (WGD+)	10 and 15 mg/kg BID, p.o.	Dose-dependent tumor regression
Ovarian PDX Models	30 mg/kg BID, p.o.	61% of models responded with tumor stasis or better	
ISM9682	HGSOC, TNBC, and NSCLC CDX Models	Not Specified	Potent in vivo efficacy
VLS-1488	CIN Models	Not Specified	Dose-dependent inhibition of tumor growth

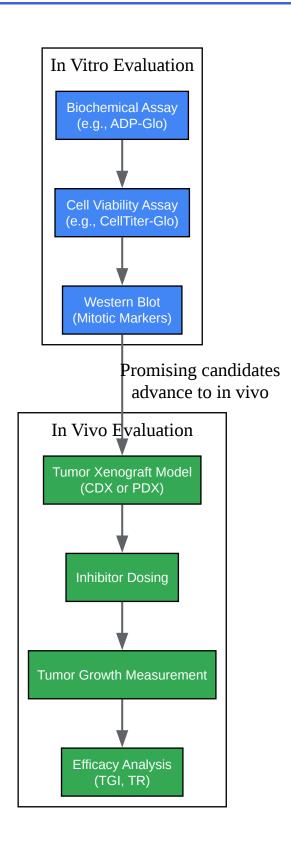
Signaling Pathways and Experimental Workflows

To visually represent the underlying biological mechanisms and experimental processes, the following diagrams have been generated using Graphviz.









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References

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